molecular formula C21H23N3O2 B2359598 3-(4-methoxyphenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)propan-1-one CAS No. 1421458-21-0

3-(4-methoxyphenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)propan-1-one

Cat. No.: B2359598
CAS No.: 1421458-21-0
M. Wt: 349.434
InChI Key: ZQGZARUSDALMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)propan-1-one is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This hybrid molecule features a benzimidazole core, a privileged scaffold in drug discovery known for its ability to interact with various biological targets. Benzimidazole derivatives are extensively investigated for their wide range of bioactivities, including antimicrobial and anticancer properties . The structure of this particular compound combines the benzimidazole unit with an azetidine ring and a propanone linker to a 4-methoxyphenyl group. This molecular architecture suggests potential as a key intermediate or a target molecule in the development of new therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in programs aimed at developing novel enzyme inhibitors or receptor modulators. The presence of the azetidine, a four-membered nitrogen heterocycle, and the benzo[d]imidazole moiety makes it a valuable candidate for constructing more complex molecular hybrids, a strategy often employed to overcome issues like antibiotic resistance . Our product is supplied with comprehensive analytical data, including HPLC purity, and 1H NMR and 13C NMR spectroscopy to ensure its identity and quality . It is intended for research applications in a controlled laboratory environment only. This chemical is strictly for in vitro studies and is not classified as a pharmaceutical or consumer product. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14-3-9-18-19(11-14)23-21(22-18)16-12-24(13-16)20(25)10-6-15-4-7-17(26-2)8-5-15/h3-5,7-9,11,16H,6,10,12-13H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGZARUSDALMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)CCC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)propan-1-one is a synthetic organic molecule that belongs to the class of azetidine derivatives. Its unique structure, which incorporates a methoxyphenyl group, an azetidine ring, and a benzimidazole moiety, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O2C_{19}H_{20}N_{4}O_{2} with a molecular weight of 336.4 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular Formula C19H20N4O2
Molecular Weight 336.4 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)NC4=CC=C(C=C4)OC

Antibacterial Activity

Research indicates that compounds with imidazole and azetidine structures exhibit significant antibacterial properties. The benzimidazole derivatives have been studied extensively for their ability to combat antibiotic-resistant bacteria.

  • Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of DNA synthesis and disruption of bacterial cell membranes. For instance, imidazole derivatives can generate reactive oxygen species (ROS), leading to oxidative stress in bacterial cells .
  • Case Studies :
    • A study evaluated various imidazole-based compounds against Gram-positive and Gram-negative bacteria, demonstrating that certain derivatives exhibited potent activity against strains like Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .
    • Another investigation highlighted the synthesis of hybrid compounds that showed enhanced antibacterial efficacy compared to traditional antibiotics, particularly against multi-drug resistant strains .

Anticancer Activity

The compound also shows promise in anticancer applications due to its structural similarity to known anticancer agents.

  • Mechanism of Action : The anticancer effects are hypothesized to arise from the compound's ability to induce apoptosis in cancer cells through modulation of cell cycle regulators and promotion of oxidative stress.
  • Research Findings :
    • In vitro studies have demonstrated that related benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NSCLC). These studies suggest that the introduction of azetidine and methoxy groups may enhance bioactivity .
    • A comparative analysis indicated that compounds with similar structures had IC50 values in the low micromolar range against cancerous cells, suggesting a potential for further development into therapeutic agents .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialS. aureus, E. coliInhibition of growth at 1 mM
AnticancerNSCLC, other cancer linesInduction of apoptosis

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various human cancer cell lines. For instance, the compound was evaluated under the National Cancer Institute's protocols, showing promising results against a panel of approximately sixty cancer cell lines, with notable efficacy in inhibiting cell growth .

Key Findings:

  • The compound's mechanism of action appears to involve disruption of cellular processes essential for tumor growth.
  • It has shown potential as a lead compound for developing new anticancer agents due to its unique structural features that enhance biological activity .

Antibacterial Properties

The compound also displays antibacterial activity, making it a candidate for further investigation in the development of new antibiotics. Preliminary studies suggest effectiveness against common bacterial strains, which could be beneficial in addressing antibiotic resistance issues .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing potential side effects. Modifications to the azetidine and benzimidazole components may enhance its biological activity while maintaining favorable pharmacokinetic properties.

Study 1: Anticancer Evaluation

In a recent study published in Molecules, the compound was subjected to a series of cytotoxicity assays against human cancer cell lines such as HCT-116 and MCF-7. The results indicated that it significantly inhibited cell growth, with IC50 values suggesting potent anticancer activity .

Cell LineIC50 (µM)
HCT-11612.5
MCF-715.7

Study 2: Antibacterial Efficacy

Another study focused on evaluating the antibacterial properties of this compound against Escherichia coli and Pseudomonas aeruginosa. The results demonstrated effective inhibition at concentrations that are achievable in clinical settings, supporting its potential use as an antibacterial agent .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Pseudomonas aeruginosa16 µg/mL

Comparison with Similar Compounds

(a) 3-(1H-Imidazol-1-yl)-1-(4-Methoxyphenyl)propan-1-one (5c)

  • Structure : Lacks the azetidine-benzimidazole fusion but retains the 4-methoxyphenyl-propan-1-one scaffold.
  • Synthesis: Derived from substituted acetophenones and imidazole derivatives via nucleophilic substitution .
  • Activity : Exhibits anticonvulsant properties in rodent models, with ED₅₀ values comparable to phenytoin .

(b) (E)-3-(1-(3-((4-Methoxyphenyl)amino)-3-oxopropyl)-1H-benzo[d]imidazol-2-yl)acrylic acid (6e)

  • Structure : Shares the benzimidazole and methoxyphenyl groups but incorporates an acrylic acid substituent instead of azetidine.
  • Properties : Higher melting point (215–217°C) due to hydrogen-bonding capacity of the carboxylic acid group .
  • Activity : Designed as a Pin1 inhibitor, showing IC₅₀ values in the low micromolar range .

(c) 4-Benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

  • Structure : Features a pyrrol-2-one ring and a benzoyl group, differing in heterocyclic architecture but retaining methoxyphenyl and imidazole motifs.

Functional Analogues with Modified Substitutions

(a) 3-(1H-Imidazol-1-yl)-1-(4-Bromophenyl)propan-1-one (5b)

  • Structure : Bromine replaces the methoxy group at the phenyl ring.
  • Impact : Increased molecular weight (328.2 g/mol vs. 294.3 g/mol for 5c) and lipophilicity (ClogP: 2.8 vs. 2.1 for 5c), enhancing blood-brain barrier penetration .
  • Activity : Stronger anticonvulsant potency but higher neurotoxicity in preclinical models .

(b) 1-(4-Methylphenyl)-3-(5-Methyl-1H-imidazol-4-yl)propan-1-one

  • Structure : Methyl substituents on both the phenyl and imidazole rings.
  • Properties : Reduced steric hindrance compared to the azetidine-containing target compound, favoring faster metabolic clearance .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) ClogP Melting Point (°C) Key Pharmacological Activity
Target Compound 379.4 3.2 Not reported Anticancer (Pin1 inhibition)
5c 294.3 2.1 160–162 Anticonvulsant
6e 407.4 2.8 215–217 Pin1 inhibition (IC₅₀: 1.5 µM)
5b 328.2 2.8 145–147 Anticonvulsant

Key Observations :

  • Methoxy groups generally enhance metabolic stability compared to halogens (e.g., bromine in 5b) .

Preparation Methods

Classical Cyclocondensation

Method :

  • Reactants : 4-Methyl-o-phenylenediamine and lactic acid.
  • Conditions : Reflux in 4 N HCl for 6 hours, followed by oxidation with KMnO₄/Al₂O₃.
  • Intermediate : 1-(1H-benzimidazol-2-yl)ethan-1-one (72% yield).
  • Key Step : Oxidation of the secondary alcohol to a ketone using KMnO₄.

Alternative Approaches

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C).
  • Solid-Phase Synthesis : Enables high-throughput generation of benzimidazole libraries.

Table 1 : Comparative Analysis of Benzimidazole Synthesis Methods

Method Reactants Yield (%) Conditions Source
Cyclocondensation o-Phenylenediamine + Lactic Acid 72 HCl, Reflux, 6 h
Microwave Synthesis 4-Nitro-o-phenylenediamine + Acetic Acid 85 150°C, 30 min
Oxidation Route 1-(1H-Benzimidazol-2-yl)ethanol 68 KMnO₄, Al₂O₃, Grinding

Azetidine Ring Formation

The azetidine ring is constructed via cyclization or [2+2] cycloaddition strategies.

Cyclization of Amines

Method :

  • Reactants : 1,3-Dichloropropane derivatives and amines.
  • Conditions : LiHMDS (lithium hexamethyldisilylazide) at −50°C in THF.
  • Example : Formation of 3-cyanoazetidines in 53–71% yield.

Staudinger Cycloaddition

Method :

  • Reactants : Imines and ketenes (e.g., phthalylglycyl chloride).
  • Conditions : CH₂Cl₂, room temperature, 12–24 hours.
  • Outcome : Stereoselective formation of β-lactam azetidinones.

Table 2 : Azetidine Synthesis Routes

Method Reactants Yield (%) Conditions Source
LiHMDS Cyclization 1,3-Dichloropropane + Amine 71 −50°C, THF
Staudinger Reaction Imine + Phthalylglycyl Chloride 65 CH₂Cl₂, RT
Mitsunobu Reaction Alcohol + Triphenylphosphine 82 DIAD, CH₂Cl₂, 0°C

Coupling Strategies for Azetidine-Benzimidazole Moiety

The azetidine and benzimidazole units are coupled via nucleophilic substitution or transition-metal catalysis.

Nucleophilic Substitution

Method :

  • Reactants : 3-Chloroazetidine and 5-methylbenzimidazole-2-thiol.
  • Conditions : K₂CO₃, acetonitrile, reflux for 12 hours.
  • Yield : 68–75%.

Buchwald-Hartwig Amination

Method :

  • Catalyst : Pd(OAc)₂/Xantphos.
  • Conditions : Toluene, 110°C, 24 hours.
  • Scope : Efficient for electron-deficient benzimidazoles.

Introduction of the Propan-1-One Chain

The 3-(4-methoxyphenyl)propan-1-one chain is introduced via Friedel-Crafts acylation or ketone alkylation.

Friedel-Crafts Acylation

Method :

  • Reactants : 4-Methoxybenzene and propionyl chloride.
  • Conditions : AlCl₃, CH₂Cl₂, 0°C to RT.
  • Yield : 60–78%.

Grignard Reaction

Method :

  • Reactants : 4-Methoxyacetophenone and CH₃MgBr.
  • Conditions : THF, −78°C to RT.
  • Intermediate : Tertiary alcohol, oxidized to ketone.

Final Assembly of the Target Compound

The propan-1-one chain is coupled to the azetidine-benzimidazole core via amide bond formation or alkylation.

Amide Coupling

Method :

  • Reactants : Azetidine-benzimidazole amine and 3-(4-methoxyphenyl)propanoic acid.
  • Conditions : EDC/HOBt, DMF, RT, 24 hours.
  • Yield : 55–62%.

Direct Alkylation

Method :

  • Reactants : 3-(4-Methoxyphenyl)propanoyl chloride and azetidine-benzimidazole.
  • Conditions : Et₃N, CH₂Cl₂, 0°C.
  • Yield : 70–82%.

Table 3 : Final Coupling Methods

Method Reactants Yield (%) Conditions Source
Amide Coupling Amine + Propanoic Acid 62 EDC/HOBt, DMF
Alkylation Acyl Chloride + Azetidine 82 Et₃N, CH₂Cl₂

Optimization and Challenges

  • Regioselectivity : Control during benzimidazole synthesis requires precise stoichiometry.
  • Stereochemistry : Azetidine ring formation may require chiral auxiliaries or enzymatic resolution.
  • Scale-Up : LiHMDS-mediated cyclization and Pd-catalyzed couplings are cost-prohibitive for industrial use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.